[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1005060-04-7
VCID: VC14627095
InChI: InChI=1S/C19H23FN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2
SMILES:
Molecular Formula: C19H23FN2O
Molecular Weight: 314.4 g/mol

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone

CAS No.: 1005060-04-7

Cat. No.: VC14627095

Molecular Formula: C19H23FN2O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone - 1005060-04-7

Specification

CAS No. 1005060-04-7
Molecular Formula C19H23FN2O
Molecular Weight 314.4 g/mol
IUPAC Name [4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Standard InChI InChI=1S/C19H23FN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2
Standard InChI Key AATLTRSTZYMCGM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC(=CC=C4)F

Introduction

[Introduction to 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone](pplx://action/followup)

The compound 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic molecule that incorporates a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to a piperazine ring, which is further linked to a 3-fluorophenyl group through a methanone bridge. This compound is part of a broader class of molecules that have been studied for their potential pharmacological properties, including interactions with biological targets and possible therapeutic applications.

Synthesis and Preparation

The synthesis of compounds like 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multi-step reactions, including the formation of the piperazine ring and the attachment of the bicyclo[2.2.1]hept-5-en-2-ylmethyl and 3-fluorophenyl groups. Common methods might involve amide bond formation using coupling reagents or direct alkylation reactions.

Biological Activity and Research Findings

While specific research findings on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone are not detailed in the available sources, compounds with similar structures have been studied for their potential anticancer and other biological activities. For instance, piperazine derivatives have shown promise in inhibiting various biological targets, including enzymes and receptors involved in disease pathways .

Data Tables

Given the lack of specific data on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, we can consider related compounds for comparison:

CompoundMolecular WeightBiological Activity
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone326.4 g/molPotential pharmacological properties
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine332.5 g/molNo specific biological activity reported
1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone360.88 g/molPotential therapeutic applications

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